molecular formula C11H14N4 B3174210 1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine CAS No. 952182-10-4

1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine

Cat. No.: B3174210
CAS No.: 952182-10-4
M. Wt: 202.26 g/mol
InChI Key: GQJWOGIWQWJLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine is a chemical building block based on the privileged imidazo[1,2-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This nitrogen-containing bicyclic framework shares excellent physicochemical properties with the pyridazine moiety, often contributing to improved solubility and the ability to form hydrogen bonds with biological targets, making it a valuable isostere for benzene and other heterocycles . The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold due to its broad and versatile biological activity . Its most prominent application is in the development of kinase inhibitors for oncology research, exemplified by the FDA-approved drug ponatinib . Beyond oncology, this scaffold shows promising activity in other therapeutic areas, including the treatment of neuropathic pain, Alzheimer's disease, antipsychotic applications, and as inhibitors of neutral sphingomyelinase 2 for multiple sclerosis . It has also been explored in infectious disease research, with optimized derivatives demonstrating potent inhibition of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) for antimalarial applications . The piperidine substitution at the 6-position, as seen in this compound, is a common and critical modification for optimizing binding affinity and pharmacokinetic properties. Researchers utilize this specific compound as a key synthetic intermediate to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting various kinases and enzymes . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-1-ylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-7-14(8-3-1)11-5-4-10-12-6-9-15(10)13-11/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJWOGIWQWJLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies for Rational Compound Optimization

SAR of Substitutions on the Imidazo[1,2-b]pyridazine (B131497) Core

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents around the core.

Position 2 (C2): This position is crucial for establishing key interactions with biological targets. For instance, in a series of ligands developed for β-amyloid plaques, a 2-(4′-Dimethylaminophenyl) moiety was found to be a significant requirement for achieving high binding affinity. nih.gov The substitution of the phenyl ring at this position with pyridinyl or thiophenyl groups resulted in a significant reduction in binding, suggesting that the phenyl ring is essential for maintaining high affinity. nih.gov In other studies, the nature of the group at the C2 position showed a clear order of activity, with phenyl being generally preferred over benzyl, phenethyl, or cyclohexyl for certain central nervous system targets. researchgate.net

Position 3 (C3): The C3 position is frequently modified to fine-tune activity and selectivity. In the development of Tyk2 JH2 inhibitors, a C3 amide side chain was explored, where the amide carbonyl was found to form crucial hydrogen bonds with the target protein. nih.gov For IKKβ inhibitors, optimization of the C3 position, in conjunction with C6, was instrumental in increasing both cell-free inhibitory activity and cellular potency. nih.gov The introduction of a sulfonamide functionality at the C3 position has also been explored to create inhibitors of TNF-α production. researchgate.net

Position 6 (C6): As the point of attachment for the piperidine (B6355638) ring in the parent compound, the C6 position is a primary site for modification to modulate efficacy and selectivity. Studies have shown that this position can tolerate a variety of substituents with significant effects on biological activity. nih.gov For example, a 6-methylthio analogue demonstrated higher affinity for β-amyloid plaques than a 6-methoxyl analogue. nih.gov In the context of antimycobacterial agents, a 6-morpholino group was incorporated as part of a potent scaffold. umich.edu Optimization of the 6-position has been a key focus in the development of inhibitors for IKKβ and PIM kinases. nih.govnih.gov

Positions C7 and C8: While less frequently explored for extensive SAR studies compared to positions 2, 3, and 6, the C7 and C8 positions are important for interaction with certain targets. In Tyk2 JH2 inhibitors, the C8 position is involved in critical hydrogen bonding interactions within the hinge region of the kinase. nih.gov

The introduction of aryl and heteroaryl moieties at the C3 position of the imidazo[1,2-b]pyridazine core has been a widely used strategy to explore new chemical space and modulate pharmacological activity. The nature of these substituents can significantly impact kinase inhibition and other biological activities.

In the development of kinase inhibitors, a variety of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized. These studies revealed that compounds bearing specific aryl or heteroaryl groups at C3 could achieve potent and selective inhibition of kinases such as DYRKs and CLKs, with IC50 values often below 100 nM. nih.gov For example, one of the most selective compounds against CLK1, CLK4, and DYRK1A featured a specific substitution pattern at the C3 and C6 positions. nih.gov

Furthermore, in a series of compounds designed as TAK1 kinase inhibitors, the C3 position was substituted with various phenyl derivatives and pyridine rings, replacing an indazole moiety from a lead compound. documentsdelivered.com This exploration is crucial for defining the steric and electronic requirements of the binding pocket.

The cyclic amine attached at the C6 position plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of imidazo[1,2-b]pyridazine derivatives. The choice between piperidine, piperazine (B1678402), and morpholine (B109124) can lead to significant differences in biological outcomes.

In a study focused on antimycobacterial agents, a scaffold incorporating a 6-morpholino group on the imidazo[1,2-b]pyridazine core was synthesized and evaluated. umich.edu This work led to the identification of potent compounds against M. tuberculosis H37Rv, with the SAR being further explored by modifying a piperazine ring attached at the C3 position. umich.edu

Comparative studies on other heterocyclic scaffolds have provided insights that may be relevant. For instance, in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, replacing an N-substituted piperazine fragment with a piperidine or morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity. nih.gov This suggests that for certain targets, the specific nature of the heterocyclic amine at this position is critical, with the additional nitrogen atom in piperazine potentially offering key interaction points or influencing solubility and basicity in a favorable manner. The development of TAK1 kinase inhibitors also involved creating analogs with morpholine or piperazine fused to the imidazo[1,2-b]pyridazine scaffold, highlighting the importance of these moieties in kinase-targeted drug design. documentsdelivered.com

Table 1: Biological Activity of Imidazo[1,2-b]pyridazine Derivatives with C6-Substitutions This table is for illustrative purposes and combines data from different studies and scaffolds to highlight the impact of C6-substituents.

Compound SeriesC6-MoietyBiological Target/ActivityObserved EffectReference
Imidazo[1,2-b]pyridazineMorpholineAntimycobacterial (M. tb H37Rv)Part of a potent antimycobacterial scaffold. umich.edu
Imidazo[1,2-b]pyridazineMethylthioβ-amyloid plaque bindingHigh binding affinity (Ki = 11.0 nM). nih.gov
Imidazo[1,2-b]pyridazineMethoxyβ-amyloid plaque bindingLower affinity compared to methylthio analogue. nih.gov
Quinoxaline ScaffoldPiperidineCytotoxic ActivitySignificant decrease in activity compared to piperazine analogue. nih.gov
Quinoxaline ScaffoldMorpholineCytotoxic ActivityComplete loss of activity compared to piperazine analogue. nih.gov

SAR of Piperidine Ring Substitutions and Conformational Dynamics

While the piperidine ring at the C6 position is a common feature in many biologically active imidazo[1,2-b]pyridazine derivatives, detailed and systematic SAR studies focusing on substitutions on the piperidine ring itself are not extensively reported in the available scientific literature for this specific scaffold. Research has predominantly focused on substitutions on the imidazo[1,2-b]pyridazine core.

General principles from medicinal chemistry suggest that substitutions on the piperidine ring, for example at its 4-position, could be used to modulate physicochemical properties such as lipophilicity and basicity, or to introduce new vectors for interaction with the biological target. However, without specific studies on the 1-{imidazo[1,2-b]pyridazin-6-yl}piperidine system, any discussion on the effects of such substitutions remains speculative and represents an area for future investigation.

Similarly, the conformational dynamics—how the piperidine ring is oriented relative to the planar imidazo[1,2-b]pyridazine core and how this is affected by substituents—have not been specifically detailed for this hybrid system. Conformational analysis of related molecules, such as 4-arylpiperidines, has shown a preference for a perpendicular orientation between the aryl and piperidine rings. researchgate.net Understanding the preferred conformation of the 6-piperidine moiety is critical as it dictates the spatial presentation of any substituents and their potential to interact with target binding sites.

Integrated SAR Analysis of the Imidazo[1,2-b]pyridazine-Piperidine Hybrid System

An integrated analysis of the SAR for the this compound system reveals a synergistic relationship between the core and the piperidine moiety. The imidazo[1,2-b]pyridazine core primarily functions as a rigid scaffold that positions key pharmacophoric elements for interaction with the biological target, while the 6-piperidine group often serves to modulate potency, selectivity, and pharmacokinetic properties.

Key takeaways from the integrated SAR include:

Core Substitutions Dictate Primary Interactions: Substituents at the C2, C3, and C8 positions of the imidazo[1,2-b]pyridazine core are frequently involved in direct, high-energy interactions such as hydrogen bonding and aryl interactions within the binding sites of kinases and other receptors. nih.govnih.gov

Interdependence of Substitutions: The optimal substituent at one position is often dependent on the nature of the substituent at another. For example, the development of potent IKKβ inhibitors required the simultaneous optimization of both the C3 and C6 positions, indicating a cooperative effect between these two sites in achieving high potency. nih.gov

This integrated view underscores that the entire hybrid molecule acts as a single pharmacophoric unit, where modifications to one part can have profound and sometimes unpredictable effects on the activity of the whole.

Contributions of Computational Chemistry to SAR Elucidation (e.g., molecular docking for binding mode analysis)

Computational chemistry has become an indispensable tool for elucidating the SAR of imidazo[1,2-b]pyridazine derivatives, providing critical insights into their binding modes and guiding the rational design of more potent and selective compounds.

Molecular Docking and Binding Mode Analysis: Molecular docking studies have been instrumental in understanding how these ligands interact with their target proteins. For PIM kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold, high-resolution crystal structures revealed a surprising binding mode where the inhibitors interact with the N-terminal lobe αC helix rather than the kinase hinge region, which is a common binding site for many ATP-competitive inhibitors. nih.gov This unique binding mode helps to explain the enhanced selectivity of this class of compounds. nih.gov

Docking studies also help to rationalize observed SAR. In a series of TNF-α production inhibitors, molecular modeling revealed that the most potent compound formed extra π-π stacking and hydrogen-bonding interactions, providing a structural basis for its superior activity. researchgate.net

Conformational Analysis: Computational methods are also used to study the preferred conformations of molecules, which is crucial for understanding how they fit into a binding pocket. For instance, in a related imidazo-[1,2-a]pyrazine system, Density Functional Theory (DFT) calculations were used to determine the most stable rotameric forms, which were stabilized by intramolecular hydrogen bonds. rjptonline.org While not performed on the specific this compound scaffold, similar analyses could predict the likely orientation of the piperidine ring, which is vital for understanding its interaction potential. Studies on substituted piperidines have also used molecular mechanics calculations to successfully predict conformer energies, demonstrating the power of these tools to model the electrostatic interactions that govern molecular shape.

Computational Chemistry and in Silico Approaches for Compound Characterization and Optimization

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding mode of inhibitors and to guide the design of new, more potent molecules. For the imidazo[1,2-b]pyridazine (B131497) class of compounds, docking studies have been crucial in identifying key interactions with various protein kinases, which are common targets for this scaffold.

Research on imidazo[1,2-b]pyridazine derivatives has shown that this scaffold often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. For instance, docking studies of 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines against Transforming growth factor-β-activated kinase 1 (TAK1) were performed to investigate their potential binding modes. semanticscholar.org Similarly, the binding mode of imidazo[1,2-b]pyridazine inhibitors of DYRK1A has been elucidated with the help of in silico drug design efforts. nih.gov

In a study on Tyk2 JH2 inhibitors, a co-crystal structure of a derivative bound to the target protein confirmed the binding mode, which involved two main hydrogen bond networks. bohrium.com One network was at the hinge region, and the other was near the gatekeeper residue, involving a bridging water molecule. bohrium.com Docking studies of other analogues in this series helped to rationalize the observed activities and guide further optimization. bohrium.com

Furthermore, molecular docking of imidazo[1,2-b]pyridazine-based heterocycles against the Penicillin-Binding Protein 2a (PBP2a) of Methicillin-Resistant Staphylococcus aureus (MRSA) has been conducted to explore their potential as antibacterial agents. nih.gov These studies identified key amino acid residues, such as SER 112, PRO 113, and TYR 116, as being involved in hydrogen bonding interactions, providing a structural basis for the observed antimicrobial activity. nih.gov

The general findings from these docking studies are summarized in the table below:

Target ProteinKey Interactions ObservedSignificance
Protein Kinases (e.g., TAK1, DYRK1A, Tyk2)Hydrogen bonding with the kinase hinge region. Interactions with gatekeeper residues.Explains the ATP-competitive nature of inhibition and provides a basis for selectivity.
PBP2a (MRSA)Hydrogen bonding with active site residues (SER, PRO, TYR).Provides a rationale for the antibacterial activity of the scaffold.

These studies highlight the power of molecular docking in providing a detailed, atom-level understanding of ligand-protein interactions, which is essential for the structure-based design of novel inhibitors based on the "1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine" scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions and the stability of the complex over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate more accurate binding free energies.

A notable study on imidazo[1,2-b]pyridazine inhibitors of PIM-1 kinase employed MD simulations with umbrella sampling to calculate the potential of mean force and predict the relative binding free energies of a series of inhibitors. nih.govacs.org The predicted free energies were in excellent agreement with experimental data, demonstrating the high accuracy of this approach. nih.govacs.org The study also revealed the importance of the glycine-rich phosphate-binding loop (P-loop) displacement in the binding of these ligands, an insight that would be difficult to obtain from docking alone. nih.govacs.org

In other research, MD simulations were mentioned as a tool to ensure the stability of ligand-protein complexes for newly synthesized amide derivatives of the imidazo[1,2-b]pyridazine scaffold. researchgate.net Similarly, the design of novel VEGFR-2 inhibitors based on this scaffold was supported by molecular dynamics simulations. bohrium.com Another study on imidazo[1,2-b]pyridazine derivatives as CDK inhibitors also utilized MD simulations to study the ligand-protein complexes. researchgate.net

These examples underscore the importance of MD simulations in:

Assessing Binding Stability: Confirming that the binding pose predicted by docking is stable over time.

Conformational Analysis: Observing the flexibility of the ligand and the protein and any induced-fit effects.

Calculating Binding Free Energies: Providing a more accurate prediction of binding affinity compared to docking scores.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Pharmacokinetic Profiling

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties. In silico ADMET prediction allows for the early assessment of these properties, helping to prioritize compounds with favorable drug-like characteristics and to identify potential liabilities.

For imidazo[1,2-b]pyridazine derivatives, in silico methods have been used to predict key parameters related to absorption and distribution. For example, in a series of Tyk2 JH2 inhibitors, the Caco-2 permeability, a measure of intestinal absorption, was a critical parameter that was optimized. bohrium.com It was found that the introduction of a 2-pyridyl group on a pyridone ring significantly enhanced Caco-2 permeability, an effect attributed to the formation of an intramolecular hydrogen bond that reduces the polarity of the molecule. bohrium.com This hypothesis was supported by X-ray crystallography and further computational analysis. bohrium.com

General ADMET parameters that are often predicted for compounds like "this compound" are listed in the table below, along with their significance.

ADMET ParameterSignificanceGeneral Findings for Imidazo[1,2-b]pyridazines
Absorption
Caco-2 PermeabilityPredicts intestinal absorption of orally administered drugs.Can be modulated by structural modifications, such as introducing groups capable of forming intramolecular hydrogen bonds. bohrium.com
Distribution
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on its target.Generally, high PPB is expected for lipophilic compounds.
Blood-Brain Barrier (BBB) PenetrationDetermines if a compound can enter the central nervous system.Important for CNS targets, but undesirable for peripherally acting drugs.

Metabolic stability is a crucial factor determining the half-life and bioavailability of a drug. In the development of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, a key breakthrough was the identification of a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety, which dramatically improved metabolic stability compared to a previous series of compounds. mdpi.comnih.gov This highlights how computational and medicinal chemistry efforts can overcome pharmacokinetic challenges.

While specific in silico predictions of excretion pathways for "this compound" are not detailed in the provided literature, such studies would typically involve predicting interactions with key metabolic enzymes and transporters. For instance, predictions of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are standard in silico assessments to identify potential drug-drug interactions and to predict metabolic pathways. Similarly, interactions with transporters like P-glycoprotein (P-gp) can be predicted to understand efflux mechanisms that can limit drug absorption and distribution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a formal QSAR model for "this compound" has not been described in the reviewed literature, numerous studies have detailed the Structure-Activity Relationships (SAR) for the imidazo[1,2-b]pyridazine scaffold, which form the basis for QSAR.

These SAR studies have systematically explored the effect of substitutions at various positions of the imidazo[1,2-b]pyridazine ring system. The findings from these studies can be summarized as qualitative or semi-quantitative relationships that guide drug design.

The table below summarizes key SAR findings for the imidazo[1,2-b]pyridazine scaffold based on the available literature.

Position on ScaffoldEffect of SubstitutionExample Target Class
Position 3 Introduction of aryl groups, amides, and other substituents significantly modulates kinase inhibitory activity and selectivity. semanticscholar.orgKinases (e.g., TAK1, Tyk2)
Position 6 Substitution with morpholine or piperazine moieties can enhance properties like kinase inhibition and solubility. semanticscholar.org The nature of the substituent at this position is critical for binding to targets like Tyk2. bohrium.comKinases (e.g., TAK1, Tyk2)
Position 8 Substitution at this position can also influence kinase activity.Kinases

These extensive SAR studies provide a rich dataset that could be used to build robust QSAR models. Such models would enable the prediction of the activity of novel, unsynthesized imidazo[1,2-b]pyridazine derivatives, thereby accelerating the discovery of new drug candidates.

Strategies in Drug Discovery and Lead Optimization for Imidazo 1,2 B Pyridazine Piperidine Hybrids

Approaches to Hit Identification and Lead Generation

The journey to discover new drugs often starts with identifying "hits"—compounds that show a desired biological activity against a specific target. For imidazo[1,2-b]pyridazine-piperidine hybrids, several strategies are employed to find these initial starting points.

One of the most common methods is High-Throughput Screening (HTS) . news-medical.net This technique involves the automated testing of large, diverse libraries of chemical compounds to rapidly identify those that interact with a biological target, such as a protein kinase. news-medical.netresearchgate.netmultispaninc.com For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent inhibitors of IκB kinase β (IKKβ) through HTS campaigns. These initial hits then serve as the foundation for more focused chemical modifications.

Another effective strategy is rational design , which leverages existing knowledge about drug-target interactions. This can involve:

Scaffold Hopping: Replacing a core molecular structure with a different one that maintains similar spatial arrangements of key functional groups.

Hybridization: Combining structural features from two or more known active compounds. A notable example is the development of dual agonists for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) by combining elements of their respective agonists, GW-4064 and GW-0742, with a 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine core. nih.gov

The imidazo[1,2-b]pyridazine scaffold itself is considered a "privileged scaffold" because it can bind to multiple, distinct biological targets, particularly kinases, by modifying the substituents at various positions on its core structure. researchgate.netnih.gov The successful kinase inhibitor Ponatinib (B1185), which features this core, has spurred significant interest in exploring new derivatives for various therapeutic applications. researchgate.netnih.gov

Advanced Lead Optimization Methodologies for Enhanced Efficacy and Selectivity

A key aspect of this optimization is understanding the Structure-Activity Relationship (SAR) , which describes how changes in a molecule's structure affect its biological activity. nih.gov For imidazo[1,2-b]pyridazine-piperidine hybrids, SAR studies have shown that substitutions at the 3- and 6-positions of the imidazo[1,2-b]pyridazine core are crucial for modulating activity and selectivity. nih.gov For example, in the development of inhibitors for Transforming growth factor-β-activated kinase 1 (TAK1), attaching different aryl groups at the 3-position and a piperazine (B1678402) or morpholine (B109124) ring at the 6-position led to compounds with nanomolar inhibitory concentrations. nih.govrsc.org

Table 1: SAR of Imidazo[1,2-b]pyridazine Analogs as TAK1 Inhibitors

Compound Substitution at C3 Substitution at C6 TAK1 IC₅₀ (nM)
1 Indazole H >1000
3 Indazole Morpholine 164
4 Indazole Piperazine 240
26 5-ethyl-1H-indazol-4-yl Morpholine 55

Data sourced from a study on TAK1 kinase inhibitors. nih.gov

Fragment-Based Drug Design (FBDD) is a powerful strategy for hit identification and lead optimization. youtube.com It begins by screening libraries of small, low-molecular-weight compounds known as "fragments" (typically <300 Daltons). youtube.com These fragments usually bind to the target protein with low affinity, but they do so very efficiently, making them excellent starting points for building more potent molecules. youtube.com

The process generally involves three main strategies for evolving a fragment into a lead compound: youtube.com

Fragment Growing: A single bound fragment is extended by adding new chemical groups that make additional favorable interactions with the target.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker.

Fragment Merging: Two overlapping fragments are combined into a single, more potent molecule.

A key application of FBDD with the imidazo[1,2-b]pyridazine scaffold was in the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). dundee.ac.uk Researchers started with a small imidazo[1,2-b]pyridazine fragment and, through structural analysis and chemical modification, grew it into a potent and selective inhibitor. dundee.ac.uk This approach allowed for a more efficient exploration of the chemical space around the initial fragment hit.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to design potent and selective inhibitors. By visualizing how a compound binds to its target, researchers can make rational, targeted modifications to improve its fit and interactions.

This methodology has been instrumental in the development of several imidazo[1,2-b]pyridazine-based inhibitors. For example, in the creation of dual inhibitors for c-Met and VEGFR2 kinases, the crystal structures of these kinases with known inhibitors were used to design new molecules with improved binding. acs.org This led to the identification of potent compounds that could form specific hydrogen bonds and fit snugly into the binding pocket. Similarly, the design of selective DYRK1A inhibitors was guided by the X-ray crystal structure of an early derivative bound to the kinase, which allowed for the rational design of subsequent, more selective compounds. dundee.ac.uknih.gov

Strategies for Improving In Vitro and In Vivo Metabolic Stability

A crucial aspect of lead optimization is ensuring that a potential drug has good metabolic stability. This means it is not broken down too quickly by enzymes in the body, allowing it to remain in circulation long enough to exert its therapeutic effect. Several strategies are employed to enhance the metabolic stability of imidazo[1,2-b]pyridazine-piperidine hybrids.

One common approach is to block or modify sites on the molecule that are susceptible to metabolism. This can be achieved by:

Introducing blocking groups: Adding groups like fluorine or a methyl group to a metabolically vulnerable position can prevent enzymatic breakdown.

Replacing labile groups: For example, replacing a metabolically unstable ester group with a more robust amide group. psu.edu

Modifying lipophilicity: Generally, highly lipophilic (fat-soluble) compounds are more readily metabolized. Reducing a compound's lipophilicity can decrease its susceptibility to metabolic enzymes. psu.edu This can be achieved by introducing polar groups.

Bioisosteric replacement: Replacing a part of the molecule with a different group that has similar physical and chemical properties but is more metabolically stable. For instance, replacing a piperidine (B6355638) ring with a bioisostere like 1-azaspiro[3.3]heptane has been shown to improve metabolic stability in some cases. researchgate.net In the context of imidazo[1,2-b]pyridazine derivatives, replacing a piperazine with a piperidine ring has also been shown to improve metabolic stability in certain series of compounds. nih.gov Furthermore, the introduction of a morpholine ring at the C6 position of the imidazo[1,2-b]pyridazine core has been noted to potentially enhance metabolic stability. nih.gov

Analysis of the Patent Landscape and Intellectual Property in Imidazo 1,2 B Pyridazine and Piperidine Research

Overview of Patent Trends Pertaining to Imidazo[1,2-b]pyridazine (B131497) Derivatives

The imidazo[1,2-b]pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a status underscored by the surge in patent filings following the success of the multi-kinase inhibitor, ponatinib (B1185). nih.govnih.gov An analysis of the patent landscape reveals a concentrated effort on developing these derivatives as potent modulators of key cellular signaling pathways, primarily protein kinases. This focus has established imidazo[1,2-b]pyridazines as a critical class of compounds in the pursuit of targeted therapies for oncology and inflammatory diseases. nih.govnih.gov

A dominant trend in the intellectual property surrounding this scaffold is its application as a kinase inhibitor. nih.gov Patents frequently claim compounds targeting a range of kinases implicated in various pathologies. These include, but are not limited to, Janus kinases (JAKs), tropomyosin receptor kinases (Trks), Bruton's tyrosine kinase (BTK), and ROS1 kinase. google.comgoogleapis.comgoogle.comnih.gov The versatility of the imidazo[1,2-b]pyridazine core allows for substitutions that can be fine-tuned to achieve high potency and selectivity for specific kinase targets.

Key therapeutic areas prominently featured in the patent literature for these derivatives include:

Oncology: A significant portion of patents target kinases that are drivers of tumor growth and survival, such as ROS1, NTRK, and various tyrosine kinases. google.comtandfonline.comresearchgate.net Compounds are often developed to treat specific cancers, including non-small cell lung cancer and various leukemias. nih.govtandfonline.com

Inflammatory and Autoimmune Diseases: Another major area of patent activity involves the inhibition of kinases like JAKs and BTK, which play crucial roles in immune cell signaling. googleapis.comnih.govgoogle.com These patents often claim the use of imidazo[1,2-b]pyridazine derivatives for treating conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis. googleapis.comacs.org

Other Indications: Beyond oncology and inflammation, patent applications have explored these derivatives as antiviral agents (specifically against picornaviruses), antitubercular agents, and inhibitors of other enzyme families like adaptor associated kinase 1 (AAK1) for neurological disorders. nih.govgoogle.com

The following table provides a snapshot of the patent trends for imidazo[1,2-b]pyridazine derivatives, highlighting the diversity of targets and the major players in the field.

Table 1: Selected Patents for Imidazo[1,2-b]pyridazine Derivatives

Patent Number Assignee/Applicant Therapeutic Target Indication(s)
US9751887B2 (Not Specified) ROS1/NTRK Kinase Antitumor
EP2463289A1 (Not Specified) Janus Kinases (JAKs) Inflammation, Autoimmune Diseases
WO2020/146194 A1 Eli Lilly and Company IL-17A Psoriasis, Rheumatoid Arthritis, Multiple Sclerosis
WO2015035167A1 Gilead Sciences, Inc. Adaptor Associated Kinase 1 (AAK1) Disorders of the nervous system
WO2009077334A1 (Not Specified) Bruton's Tyrosine Kinase (Btk) Autoimmune and Inflammatory Diseases

Patenting Strategies for Piperidine-Containing Drug Candidates

The piperidine (B6355638) ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals, valued for its conformational properties and its ability to serve as a versatile scaffold. encyclopedia.pubnih.gov Consequently, a vast and mature patent landscape exists for piperidine-containing drug candidates. Patenting strategies in this area are often sophisticated, focusing on leveraging the piperidine moiety to achieve specific, patentable improvements in drug-like properties.

Common patenting strategies include:

Scaffold for Targeted Interactions: The piperidine ring is frequently used as a central scaffold from which substituents are projected to interact with specific pockets of a biological target. The non-planar, chair-like conformation of the ring allows for precise spatial orientation of these substituents, which is a key aspect of the claimed inventive step in many patents. encyclopedia.pub

Modulation of Physicochemical and Pharmacokinetic Properties: A primary strategy involves the substitution on the piperidine ring or its nitrogen atom to optimize properties essential for drug efficacy. This includes improving solubility, metabolic stability, membrane permeability, and oral bioavailability. For example, modifications can be made to block sites of metabolism or to introduce polar groups that enhance solubility. encyclopedia.pub

Accessing Novel Chemical Space: Innovators often incorporate the piperidine ring into more complex polycyclic systems, such as spirocyclic or fused ring structures. This strategy leads to the creation of novel chemical entities with distinct three-dimensional shapes, allowing for new intellectual property claims and potentially improved interactions with biological targets.

Chiral Optimization: Many biologically active piperidine derivatives are chiral. A common patenting strategy involves claiming a specific enantiomer or diastereomer of a previously known racemic mixture. This often follows the discovery that one isomer is significantly more potent or has a better safety profile than the others. encyclopedia.pub

The table below illustrates these strategies with examples of patented compounds where the piperidine moiety is a key structural feature.

Table 2: Patenting Strategies for Piperidine-Containing Compounds

Strategy Example Compound Class Role of Piperidine Moiety Therapeutic Area
Targeted Interactions Benzyl-piperidine derivatives Binds to the catalytic site of the Acetylcholinesterase (AChE) enzyme. encyclopedia.pub Alzheimer's Disease
Pharmacokinetic Optimization Fluoro-analogs of kinase inhibitors Introduction of fluoroethyl groups enhances CNS pharmacokinetic properties. encyclopedia.pub Oncology
Novel Chemical Space Spiro-piperidine compounds Creates a rigid, three-dimensional structure for novel target interactions. Various

| Chiral Optimization | Chiral piperidine-3-carboxylates | Used as starting materials for chiral optimization to improve pharmacological properties. encyclopedia.pub | Various |

Review of Relevant Patent Literature for Imidazo[1,2-b]pyridazine-Piperidine Systems

The strategic combination of the imidazo[1,2-b]pyridazine core with a piperidine ring creates a class of molecules that has been explored in several patent applications. In these systems, the imidazo[1,2-b]pyridazine typically serves as the primary pharmacophore responsible for the core biological activity (e.g., kinase binding), while the piperidine moiety is appended to modulate potency, selectivity, or pharmacokinetic properties.

A review of the patent literature reveals several key applications for these combined systems:

Kinase Inhibition: As with the parent imidazo[1,2-b]pyridazine scaffold, the most prominent application for piperidine-containing derivatives is in kinase inhibition. The piperidine ring is often attached at the 6-position of the imidazo[1,2-b]pyridazine core, either directly or via a linker. This substituent can occupy solvent-exposed regions of the kinase active site or provide a vector for further substitution to enhance target engagement or physical properties.

Central Nervous System (CNS) Applications: Patents from companies such as Gilead Sciences have claimed imidazo[1,2-b]pyridazine-based compounds, which can include piperidine substituents, for the treatment of neurological disorders by targeting enzymes like AAK1. google.com The inclusion of the piperidine ring can be a strategic choice to influence blood-brain barrier penetration, a critical factor for CNS-acting drugs.

The following table summarizes representative patents where the imidazo[1,2-b]pyridazine and piperidine (or a related heterocycle) moieties are combined.

Table 3: Selected Patents for Imidazo[1,2-b]pyridazine-Piperidine Systems

Patent Number Assignee/Applicant Structural Feature / Application Therapeutic Area
WO2015035167A1 Gilead Sciences, Inc. Claims imidazo[1,2-b]pyridazine-based compounds which may include N-methylpiperidine moieties as part of pharmaceutically acceptable salts. google.com Neurological Disorders (AAK1 Inhibition)

Q & A

Q. What are the established synthetic routes for 1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols:

  • Core formation : Condensation of 2-aminopyridazine derivatives with α-haloketones or aldehydes to construct the imidazo[1,2-b]pyridazine scaffold .
  • Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety at the 6-position .
  • Key factors : Catalysts (e.g., Pd for cross-coupling), solvent polarity (DMF for nucleophilic reactions), and temperature control (reflux for cyclization) significantly impact yield (60–85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • NMR : 1^1H/13^{13}C NMR confirms regioselectivity of substitutions (e.g., piperidine linkage at C6) via distinct aromatic proton splitting patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for detecting byproducts like dehalogenated intermediates .
  • X-ray crystallography : Resolves stereochemical ambiguities in piperidine conformations .

Q. What in vitro assays are recommended for initial evaluation of this compound’s biological activity?

Prioritize enzyme inhibition assays (e.g., kinase panels) and cell viability tests (MTT assays) using cancer cell lines (e.g., HCT-116 or HepG2). Use IC50_{50} values to quantify potency, ensuring replicates (n ≥ 3) and controls (e.g., staurosporine) to minimize false positives .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound derivatives?

  • Reaction path prediction : Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways (e.g., imidazo core cyclization) .
  • Solvent optimization : COSMO-RS simulations predict solvent effects on reaction kinetics, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) for piperidine coupling .

Q. What strategies resolve contradictory bioactivity data across different in vitro models?

  • Assay standardization : Compare protocols for cell passage number, serum concentration, and incubation time to identify variability sources .
  • Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show discrepancies .
  • Metabolic stability testing : Use liver microsomes to assess if conflicting results stem from differential metabolite formation .

Q. How do substitution patterns on the imidazo[1,2-b]pyridazine core influence target selectivity?

  • Electron-withdrawing groups (e.g., -Cl at C2): Enhance binding to ATP pockets in kinases (e.g., EGFR) by stabilizing H-bonds .
  • Piperidine modifications : N-methylation improves blood-brain barrier penetration for CNS targets, while bulkier groups (e.g., benzyl) reduce off-target effects .
  • SAR libraries : Synthesize 10–15 analogs with systematic substitutions (e.g., C3-F, C7-OH) and profile against 50+ kinases to map selectivity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Intermediate instability : Protect reactive intermediates (e.g., imidazo-CH2_2OH) via in situ derivatization or low-temperature processing .
  • Purification bottlenecks : Replace column chromatography with pH-dependent crystallization (e.g., HCl salt formation) for gram-scale batches .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce heavy-metal waste .

Q. How can advanced NMR techniques elucidate dynamic binding mechanisms with biological targets?

  • 19^{19}F NMR : Incorporate fluorine tags (e.g., CF3_3 at C8) to monitor real-time binding to proteins via chemical shift perturbations .
  • STD-NMR : Saturation transfer difference experiments identify key pharmacophore interactions (e.g., piperidine NH with kinase hinge region) .

Q. What in silico tools predict the ADMET profile of this compound derivatives?

  • SwissADME : Estimates logP (1.5–3.5 ideal), aqueous solubility, and CYP450 inhibition risks .
  • PROTOX-II : Flags hepatotoxicity risks by simulating Phase I metabolite formation (e.g., N-oxidation) .
  • MD simulations : Analyze membrane permeability via free-energy calculations across lipid bilayers .

Q. How can contradictory cytotoxicity data between 2D vs. 3D cell models be reconciled?

  • 3D spheroid assays : Mimic tumor microenvironments better than monolayers; use hypoxia markers (e.g., HIF-1α) to validate conditions .
  • Drug penetration analysis : Measure compound diffusion into spheroids via LC-MS to correlate intracellular concentration with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine
Reactant of Route 2
Reactant of Route 2
1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.